5-Fluoro-5-methylhexanoic acid is an organic compound characterized by its molecular formula . As a fluorinated carboxylic acid, it features a carboxyl group (-COOH) and a fluorine atom attached to the carbon chain, specifically at the 5-position. This unique structure imparts distinctive chemical properties, making it of interest in various chemical and biological applications. The presence of the fluorine atom enhances the compound's stability and reactivity, influencing its interactions with biological systems and chemical processes .
The biological activity of 5-fluoro-5-methylhexanoic acid is largely attributed to its structural features. The fluorine atom enhances binding affinity to specific enzymes or receptors, which can modulate various biochemical pathways. Its carboxyl group allows for hydrogen bonding and electrostatic interactions, further influencing its biological effects. Such properties make it a candidate for research in pharmacology and biochemistry, particularly in the development of therapeutic agents.
The synthesis of 5-fluoro-5-methylhexanoic acid can be achieved through several methods:
5-Fluoro-5-methylhexanoic acid finds various applications across multiple fields:
Studies on the interactions of 5-fluoro-5-methylhexanoic acid with biological targets have revealed significant insights into its mechanism of action. The fluorine atom plays a crucial role in enhancing binding affinity to specific receptors, which can lead to altered enzyme activities. These interactions are essential for understanding its potential therapeutic effects and guiding future research in drug design.
Several compounds share structural similarities with 5-fluoro-5-methylhexanoic acid, each exhibiting distinct properties:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Fluoro-5-methylhexanoic acid | Similar carbon chain but different fluorination | Lacks the methyl group at the 5-position |
| 5-Methylhexanoic acid | No fluorine atom | Contains only a carboxyl group without halogenation |
| 2-Chloro-5-methylhexanoic acid | Chlorine instead of fluorine | Exhibits different reactivity due to chlorine's properties |
| 3-Fluoro-3-methylhexanoic acid | Fluorination at a different position | Alters steric and electronic effects compared to 5-fluoro |
Uniqueness: The presence of both a fluorine atom and a methyl group at the 5-position makes 5-fluoro-5-methylhexanoic acid unique among these compounds. This combination significantly influences its chemical reactivity and biological activity, setting it apart from others in its class .
| Reaction Type | Activation Energy (kJ/mol) | Substrate Scope | Reaction Conditions | Yield Range (%) |
|---|---|---|---|---|
| Photoredox Decarboxylation (Ir catalyst) | 53-63 | Primary, secondary, tertiary acids | Visible light, rt-40°C | 70-99 |
| Silver-catalyzed Decarboxylation | Variable | Aliphatic carboxylic acids | Ag catalyst, 70°C | 60-90 |
| Hypofluorite Fluorination | 36-43 | Alkyl radicals | CF3OF, moderate temp | Variable |
| Selectfluor Radical Pathway | Low barrier | Activated substrates | Room temperature | Moderate-High |
| Direct F2 Fluorination | Explosive conditions | Perfluorination | Highly exothermic | Complete conversion |
Palladium-catalyzed fluorination reactions have emerged as powerful tools for carbon-fluorine bond construction, though fundamental challenges persist due to the high bond strength of carbon-fluorine bonds and the coordination preferences of fluoride ions [7] [3] [8]. The mechanistic understanding of these transformations reveals diverse pathways depending on the specific catalyst system and reaction conditions employed.
The development of direct carbon-hydrogen fluorination using palladium catalysis represents a significant advancement in fluorination methodology [3] [8]. These reactions typically proceed through palladium(II)/palladium(IV) catalytic cycles requiring strong external oxidants to facilitate the challenging carbon-fluorine reductive elimination step [8]. The mechanism involves initial carbon-hydrogen activation followed by oxidation of the palladium(II) intermediate to palladium(IV), which then undergoes reductive elimination to form the carbon-fluorine bond [8].
Recent studies demonstrate that the combined design of catalyst and oxidizing reagent enables selective carbon-fluorine bond formation through an unusual reaction pathway [3]. The optimization of catalyst structure alongside the development of specialized oxidizing agents influences the crucial carbon-fluorine bond formation step, allowing for unprecedented selectivity in aliphatic carboxylic acid substrates [3].
Mechanistic investigations of palladium-catalyzed arylboronic acid fluorination reveal the involvement of unusual mononuclear palladium(III) intermediates [9]. The proposed mechanism involves turnover-limiting oxidation of bis-terpyridyl palladium(II) complexes by Selectfluor to afford palladium(III) species and Selectfluor radical cations [9]. Subsequently, fluorine atom transfer from the Selectfluor radical cation to the aryl substrate forms the carbon-fluorine bond while generating a delocalized radical intermediate [9].
Single electron transfer from the radical to the palladium(III) complex regenerates the palladium(II) catalyst and provides a delocalized cation that converts to the aryl fluoride with loss of boron trifluoride [9]. The outer-sphere pathway involving palladium(III) intermediates represents a mechanistic paradigm distinct from traditional palladium(II)/palladium(IV) cycles [9].
The palladium-catalyzed carbon-fluorine alumination of fluorobenzenes demonstrates highly efficient and selective transformations proceeding through ligand-assisted oxidative addition mechanisms [7]. These reactions exhibit complete chemoselectivity for carbon-fluorine over carbon-hydrogen bonds and high regioselectivities exceeding 90% for carbon-fluorine bonds adjacent to the most acidic carbon-hydrogen sites [7].
Density functional theory calculations reveal two competing mechanisms for carbon-fluorine bond activation [7]. The first pathway involves direct ligand-assisted oxidative addition to the palladium center leading directly to products [7]. The second mechanism proceeds through a stepwise carbon-hydrogen to carbon-fluorine functionalization process where the carbon-hydrogen bond is broken and reformed along the reaction coordinate, allowing it to act as a directing group for adjacent carbon-fluorine site activation [7].
Table 2: Palladium-Catalyzed Carbon-Fluorine Bond Formation Mechanisms
| Catalyst System | Reaction Temperature (°C) | Kinetic Isotope Effect | Regioselectivity (%) | Mechanistic Pathway |
|---|---|---|---|---|
| Pd(PCy3)2/Al(I) reagent | 25 to -50 | 1.1-1.3 | >90 | Ligand-assisted oxidative addition |
| Pd(II)/Pd(IV) cycle | Variable | Not reported | High | C-H activation/C-F functionalization |
| Pd(III) intermediate pathway | Room temperature | Single electron transfer | Variable | Outer-sphere electron transfer |
| Pd-catalyzed arylboronic acid fluorination | Elevated temperatures | Not specified | Moderate | Pd(II)/Pd(IV) catalytic cycle |
Computational chemistry has become indispensable for understanding the mechanistic intricacies of fluorine-transfer reactions, providing detailed insights into transition state structures and energy barriers that are often inaccessible through experimental methods alone [10] [11] [12]. The application of density functional theory and higher-level quantum chemical methods has revealed fundamental principles governing carbon-fluorine bond formation processes.
Comprehensive density functional theory investigations of silver-mediated deconstructive fluorination reveal the complexity of multi-state reactivity pathways [12]. The calculations demonstrate that reactions begin with association of reactants to form singlet state adducts, followed by formal oxidative addition of fluorinating agents to the metal center accompanied by electron transfer from substrate to metal [12]. This process, referred to as fluorine atom coupled electron transfer, involves hydrogen atom abstraction from substrate by the metal-coordinated fluorine atom [12].
The overall fluorination process involves lower-lying singlet and triplet electronic states of several intermediates, leading to classification as two-state reactivity events [12]. Carbon-carbon bond cleavage and fluorination of resulting intermediates also proceed through two-state reactivity mechanisms, highlighting the quantum mechanical complexity of these transformations [12].
The fluorinase enzyme, representing the only native fluorination enzyme characterized to date, has been extensively studied through combined density functional theory and quantum mechanics/molecular mechanics calculations [11]. The enzyme catalyzes the reaction between S-adenosyl-L-methionine and fluoride ions to form 5'-fluoro-5'-deoxyadenosine and L-methionine through an SN2 reaction mechanism [11].
Computational studies reveal that the enzymatic reaction follows intrinsic reactivity preferences observed in solution, with the SN2 activation energy of 92-112 kilojoules per mole in solution reduced to only 53-63 kilojoules per mole in the enzyme [11]. The fluorinase thus lowers the barrier for carbon-fluorine bond formation by 39-49 kilojoules per mole, with the major role of the enzyme being substrate preparation and positioning [11].
Accurate prediction of carbon-fluorine bond dissociation energies requires sophisticated computational approaches to account for the unique electronic properties of fluorinated systems [13]. High-level DLPNO-CCSD(T)/CBS calculations of 550 carbon-fluorine bond dissociation energies for various perfluoroalkyl substances reveal gas phase values ranging from 404.9 to 550.7 kilojoules per mole [13].
Contemporary density functional theory methods show varying accuracy in predicting these energies, with M06-2X and ωB97M-V functionals in conjunction with aug-cc-pVTZ basis sets providing the closest agreement to benchmark levels with mean absolute deviations of 7.3 and 8.3 kilojoules per mole, respectively [13]. Importantly, prediction errors increase with the degree of fluorination and system size, indicating that model chemistry recommendations based on smaller non-fluorinated systems may not be transferable to perfluoroalkyl substance energetics [13].
The use of computational methods for reaction design has led to the discovery of entirely new fluorination pathways [10]. Researchers have utilized quantum chemical calculations to discover reactions that selectively add two fluorine atoms to difficult-to-access positions on nitrogen-heterocycles using the artificial force induced reaction method [10]. These simulations test the viability of numerous three-component reactions involving difluorocarbene molecules as fluorine atom sources with various small molecules featuring double or triple bonds [10].
The computational design framework has enabled the development of 48 distinct reactions producing compounds potentially useful for novel pharmaceutical development [10]. This approach demonstrates the power of theoretical chemistry to guide experimental discovery in fluorination methodology [10].
Table 3: Computational Modeling of Transition States in Fluorine-Transfer Reactions
| Computational Method | System Studied | Activation Barrier (kJ/mol) | Reaction Energy (kJ/mol) | Key Finding |
|---|---|---|---|---|
| DFT BP86/continuum solvent | Enzymatic C-F formation (fluorinase) | 53-63 (enzyme) vs 92-112 (solution) | -25 to -34 | Enzyme reduces barrier by 39-49 kJ/mol |
| B3LYP-D3(BJ)/PCM | Ag-mediated fluorination | Variable with spin states | Exergonic pathways | Two-state reactivity mechanisms |
| wB97XD/cc-pVTZ | Fluorinated systems | Method-dependent | Functional-dependent | Basis set effects significant |
| DLPNO-CCSD(T)/CBS | Perfluoroalkyl substances | 404.9-550.7 (BDE range) | High C-F bond strength | DFT errors increase with fluorination |
| QM/MM DFT/CHARMM | Protein-fluoride interactions | Low energy barriers | Thermodynamically favorable | Substrate positioning crucial |
Isotopic labeling studies provide unambiguous mechanistic information for fluorination reactions by tracking the fate of specific atoms throughout reaction pathways [14] [15] [16] [17]. These investigations employ stable isotopes, radioisotopes, and kinetic isotope effect measurements to discriminate between competing mechanistic proposals and identify rate-determining steps.
Fluorine-18 labeling strategies have provided crucial insights into fluorination mechanisms while simultaneously developing methodologies for positron emission tomography tracer synthesis [14] [15]. The development of electrophilic fluorine-18 fluorination reagents, such as fluoro-benziodoxole, demonstrates utility in labeling various organic substrates with high molar activities [15]. These reagents enable mechanistic studies of electrophilic fluorination pathways while providing access to radiolabeled compounds for biological applications [15].
Late-stage halogen exchange-based fluorination methods using copper(I)-based fluorinating reagents have been successfully translated to fluorine-18 labeling of trifluoroacetamides [15]. The targeted substrates achieve labeling in high radiochemical yield and high molar activity using tetrabutylammonium fluoride-18 as fluorine source in the presence of organic activators [15]. These studies demonstrate the mechanistic similarity between fluorine-19 and fluorine-18 incorporation pathways [15].
Kinetic isotope effect studies using deuterium-labeled substrates provide fundamental information about carbon-hydrogen bond breaking in fluorination mechanisms [18] [16] [19]. Competition experiments involving deuterium-labeled substrates indicate that carbon-hydrogen bond cleavage represents the rate-determining step in benzylic fluorination processes [18]. The magnitude of deuterium kinetic isotope effects varies significantly depending on the specific fluorination mechanism employed [16] [19].
For hydrogen abstraction reactions of fluorine atoms with various substrates, relative rate constants have been measured using indirect competitive methods [16] [19]. The kinetic isotope effects for chloroform fluorination give k(CHCl3)/k(CDCl3) = 0.81 ± 0.25 exp[(620 ± 50)/RT], while methane fluorination shows k(CH4)/k(CD4) = 1.0 ± 0.3 exp[(230 ± 200)/RT] [16] [19]. These relatively small kinetic isotope effects suggest that hydrogen atom transfer by quantum mechanical tunneling is not important in these systems [16] [19].
Isotopic labeling experiments enable discrimination between nucleophilic and electrophilic fluorination pathways through careful analysis of isotope incorporation patterns [17]. Studies using deuterium sources have been performed to examine competition between SN2 fluorination and difluorocarbene formation pathways [17]. When nucleophilic fluorination proceeds via SN2 mechanism, the proton of difluoromethyl groups remains unaffected, leading to formation of CHF3 products [17]. In contrast, if difluorocarbene intermediates are involved, reaction with deuterium sources generates CDF3 products [17].
The observed superiority of SN2 pathways over difluorocarbene formation in reactions using cesium fluoride in deuterated acetonitrile/tert-butanol mixtures provides mechanistic clarity for fluorine-18 labeling strategies [17]. These studies demonstrate how isotopic labeling can guide the development of high molar activity radiopharmaceutical synthesis methods [17].
Competitive isotopic labeling experiments provide quantitative information about relative reaction rates and mechanistic preferences in complex fluorination systems [20]. The distinction between radical and nucleophilic fluoride transfer pathways can be challenging when both mechanisms yield identical constitutional isomers [20]. However, careful selection of mechanistic probe substrates enables differentiation between ionic fluoride transfer and fluorine radical transfer pathways [20].
Studies using E-stilbene as a mechanistic probe demonstrate that single electron oxidation generates charge-spin separated radical cations that undergo preferential ionic fluoride transfer to afford specific constitutional isomers [20]. The observed product ratios provide compelling evidence for nucleophilic fluoride transfer from palladium(III)-fluoride intermediates rather than radical fluorine transfer mechanisms [20].
Table 4: Isotopic Labeling Studies for Reaction Pathway Elucidation
| Isotopic System | Kinetic Isotope Effect | Temperature Range (K) | Mechanistic Information | Application |
|---|---|---|---|---|
| 18F-labeling studies | Varies with method | 298-373 | Nucleophilic vs electrophilic pathways | PET tracer synthesis |
| Deuterium kinetic effects | kH/kD = 1.0-1.5 | Variable | Rate-determining step identification | Mechanistic elucidation |
| H/D exchange in fluorination | Primary effects observed | Room temperature | C-H bond breaking involvement | Reaction optimization |
| 13C labeling pathways | Secondary effects | Elevated temperatures | Reaction coordinate mapping | Pathway confirmation |
| Competition experiments | Mechanistic probe | Method-dependent | Pathway discrimination | Selectivity studies |